![molecular formula C14H18BrN7 B12226584 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B12226584.png)
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. The bromopyrimidine is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with N-ethylpyrimidin-4-amine to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile
Uniqueness
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18BrN7 |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H18BrN7/c1-2-16-12-3-4-17-14(20-12)22-7-5-21(6-8-22)13-18-9-11(15)10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20) |
InChI Key |
MANYPNXIEWSWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


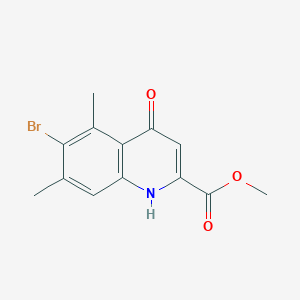
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12226505.png)
![3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226520.png)
![4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12226523.png)
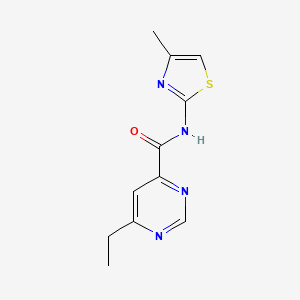
![2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B12226530.png)
![5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12226532.png)
![N-[(2,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226539.png)
![1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B12226544.png)
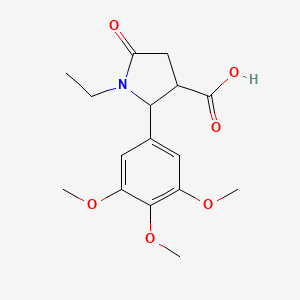
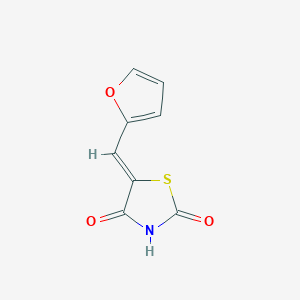
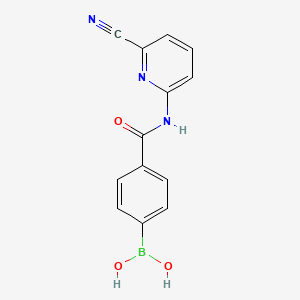

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B12226574.png)
